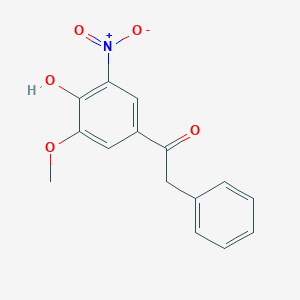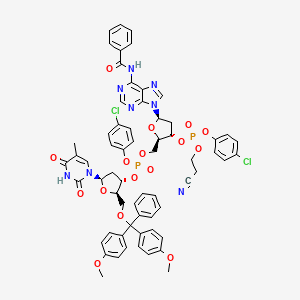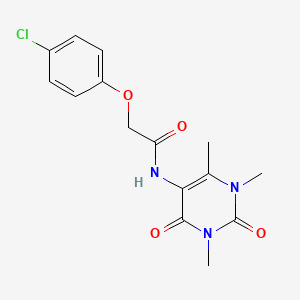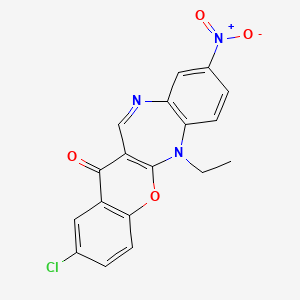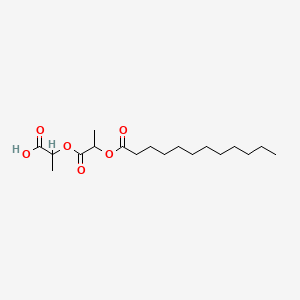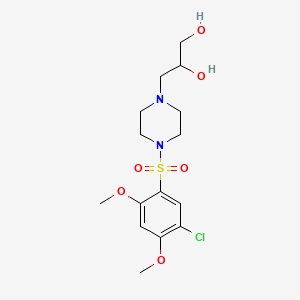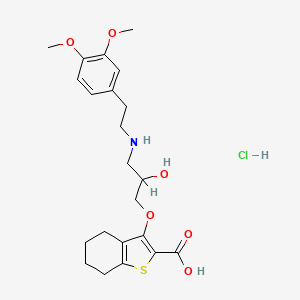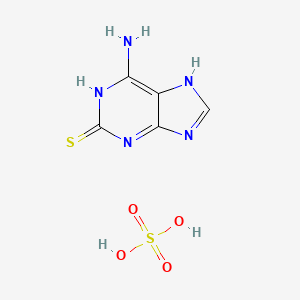
2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-二氢-2H-腺嘌呤-2-硫酮硫酸盐是一种化学化合物,其分子式为 C5H7N5O4S2,分子量为 265.27018 g/mol 。它也称为 2-硫代腺嘌呤硫酸盐。该化合物是腺嘌呤的衍生物,其中第二位的氧原子被硫原子取代,形成硫酮基团。由于其独特的化学性质,它通常用于各种科学研究应用。
准备方法
合成路线和反应条件
1,7-二氢-2H-腺嘌呤-2-硫酮硫酸盐可以通过在特定条件下使腺嘌呤与含硫试剂反应来合成。 一种常见的方法是在高温高压下,在催化剂(如铁或镍)的存在下,使腺嘌呤与硫化氢气体反应 。反应如下进行:
腺嘌呤+H2S→1,7-二氢-2H-腺嘌呤-2-硫酮
然后用硫酸处理所得的 1,7-二氢-2H-腺嘌呤-2-硫酮,形成硫酸盐:
1,7-二氢-2H-腺嘌呤-2-硫酮+H2SO4→1,7-二氢-2H-腺嘌呤-2-硫酮 硫酸盐
工业生产方法
1,7-二氢-2H-腺嘌呤-2-硫酮硫酸盐的工业生产通常涉及使用与上述类似反应条件的大规模合成。 该工艺针对高产率和高纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,例如结晶和色谱 {_svg_3}。
化学反应分析
反应类型
1,7-二氢-2H-腺嘌呤-2-硫酮硫酸盐会发生各种化学反应,包括:
氧化: 硫酮基团可以使用过氧化氢或过酸等氧化剂氧化,形成亚砜或砜。
还原: 该化合物可以使用硼氢化钠等还原剂还原,形成相应的硫醇。
取代: 硫酮基团可以与卤素或其他亲电试剂发生亲核取代反应。
常用试剂和条件
氧化: 过氧化氢 (H2O2)、过酸和其他氧化剂。
还原: 硼氢化钠 (NaBH4)、氢化铝锂 (LiAlH4)。
取代: 卤素 (Cl2, Br2)、亲电试剂(卤代烷烃、酰卤)。
主要形成的产物
氧化: 亚砜、砜。
还原: 硫醇。
取代: 各种取代的腺嘌呤衍生物。
科学研究应用
1,7-二氢-2H-腺嘌呤-2-硫酮硫酸盐具有广泛的科学研究应用:
化学: 用作合成其他含硫腺嘌呤衍生物的前体。
生物学: 研究其在涉及硫代谢的生物过程中的潜在作用。
医学: 研究其潜在的治疗效果,包括抗病毒和抗癌特性。
作用机制
1,7-二氢-2H-腺嘌呤-2-硫酮硫酸盐的作用机制涉及它与各种分子靶标和途径的相互作用。硫酮基团可以与蛋白质和酶上的亲核位点形成共价键,从而可能抑制其活性。 这种相互作用会导致细胞过程和途径的调节,包括那些参与 DNA 复制和修复的途径 。
相似化合物的比较
类似化合物
2-硫代腺嘌呤: 结构相似,但没有硫酸盐基团。
6-硫鸟嘌呤: 另一种用于化学疗法的含硫嘌呤衍生物。
2-巯基腺嘌呤: 含有硫醇基团而不是硫酮基团。
独特性
1,7-二氢-2H-腺嘌呤-2-硫酮硫酸盐是独特的,因为它同时存在硫酮基团和硫酸盐基团,这赋予了其独特的化学性质和反应性。 这使得它在需要这些官能团的特定研究应用中特别有用 。
属性
CAS 编号 |
49722-97-6 |
|---|---|
分子式 |
C5H7N5O4S2 |
分子量 |
265.3 g/mol |
IUPAC 名称 |
6-amino-1,7-dihydropurine-2-thione;sulfuric acid |
InChI |
InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
InChI 键 |
FLNFWLBPIADEAA-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


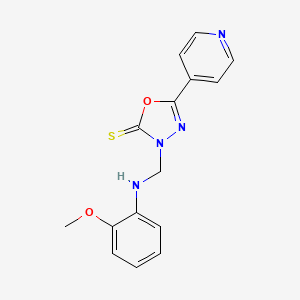
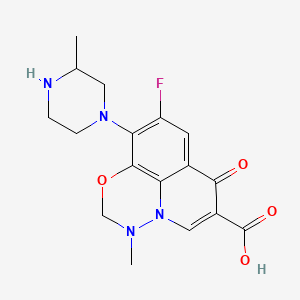
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)

